4-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound. It belongs to the class of pyrazolopyrimidines, which have found extensive application in medicinal chemistry due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple steps. The starting materials might include fluorobenzoyl chloride, pyrazolopyrimidine derivatives, and ethylamines.
Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
Step 1: : Condensation of a suitable β-keto ester with hydrazine to form a pyrazole intermediate.
Step 2: : Cyclization with formamide derivatives under acidic or basic conditions to achieve the pyrazolopyrimidine core.
Functionalization
Step 1: : Introduction of the methylthio group via nucleophilic substitution.
Step 2: : Attachment of the propylamino group through a reductive amination process.
Step 3: : Coupling of the pyrazolopyrimidine core with 4-fluorobenzoyl chloride using a base like triethylamine in a solvent such as dichloromethane.
Industrial Production Methods
The industrial-scale production of this compound may utilize continuous flow chemistry to improve yield and reduce production time. Optimized reaction conditions like precise temperature control, real-time monitoring, and automated reagent addition are essential for consistent results.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Typically with oxidizing agents like hydrogen peroxide or peracids.
Reduction: : Often performed using hydrogenation catalysts such as palladium on carbon.
Substitution Reactions: : Fluorine can be substituted by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: : Peroxides, catalysts under mild temperatures.
Reduction: : Hydrogen gas with metal catalysts.
Substitution: : Nucleophilic reagents in polar aprotic solvents.
Major Products Formed
Depending on the reagents and conditions, the major products can include:
Oxidized derivatives.
Reduced intermediates.
Substitution products with various functional groups.
Scientific Research Applications
Chemistry
Used as an intermediate in the synthesis of more complex molecules with potential biological activity.
Biology
Can be used to study its effects on cellular pathways due to its unique structure.
Medicine
Investigated for its potential as a therapeutic agent, possibly targeting specific enzymes or receptors.
Industry
Employed as a starting material for the production of specialized chemicals.
Mechanism of Action
4-Fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exerts its effects primarily through interaction with specific molecular targets like enzymes or receptors. It may inhibit or modulate the activity of these targets by binding to their active sites or interacting with key signaling pathways. The methylthio and propylamino groups may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
4-chloro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Uniqueness
The unique combination of the fluoro, methylthio, and propylamino groups distinguishes it from other compounds in terms of reactivity and potential biological activity. Its structure allows for specific interactions that can be exploited in drug design and other applications.
List of Similar Compounds
4-methoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
I trust this gives you a comprehensive overview. Anything you’d like to delve deeper into?
Properties
IUPAC Name |
4-fluoro-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6OS/c1-3-8-20-15-14-11-22-25(16(14)24-18(23-15)27-2)10-9-21-17(26)12-4-6-13(19)7-5-12/h4-7,11H,3,8-10H2,1-2H3,(H,21,26)(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXKXVMFYJVOEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.